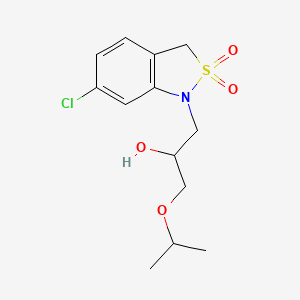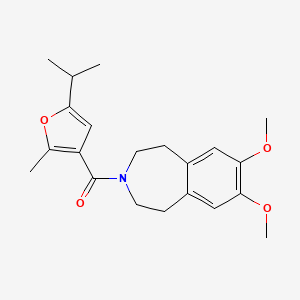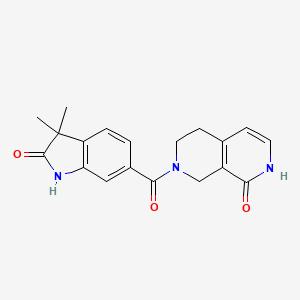
1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with a chloro group and a dioxo group, along with a propan-2-yloxypropan-2-ol moiety
Preparation Methods
The synthesis of 1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under acidic conditions.
Introduction of the Chloro and Dioxo Groups: The chloro and dioxo groups can be introduced through chlorination and oxidation reactions, respectively. Chlorination can be achieved using reagents like thionyl chloride, while oxidation can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Propan-2-yloxypropan-2-ol Moiety: The final step involves the reaction of the benzothiazole derivative with propan-2-yloxypropan-2-ol under basic conditions, such as using sodium hydroxide or potassium carbonate, to form the desired compound.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Hydrolysis: The propan-2-yloxypropan-2-ol moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzothiazole derivative.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzothiazole derivatives, including this compound, have been explored for their use in the development of advanced materials, such as organic semiconductors, dyes, and polymers.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites and preventing substrate binding.
Modulation of Receptor Activity: The compound may interact with specific receptors, such as G-protein-coupled receptors or ion channels, to modulate their activity and downstream signaling pathways.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and promoting the release of pro-apoptotic factors.
Comparison with Similar Compounds
1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol can be compared with other similar benzothiazole derivatives, such as:
2-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)ethanol: This compound has a similar structure but lacks the propan-2-yloxypropan-2-ol moiety.
6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl acetic acid: This compound contains an acetic acid moiety instead of the propan-2-yloxypropan-2-ol group.
1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-methoxypropan-2-ol: This compound has a methoxy group instead of the propan-2-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-yloxypropan-2-ol moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(6-chloro-2,2-dioxo-3H-2,1-benzothiazol-1-yl)-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(2)19-7-12(16)6-15-13-5-11(14)4-3-10(13)8-20(15,17)18/h3-5,9,12,16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXSCNLVGMCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(CS1(=O)=O)C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(furan-3-ylsulfonyl)piperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7056825.png)

![Methyl 2-[2-(1,2,3,4-tetrahydroisoquinoline-3-carbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B7056844.png)
![6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056850.png)
![N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B7056856.png)
![[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7056861.png)
![2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole](/img/structure/B7056873.png)
![N-[(2S,3S)-3-methyl-1-oxo-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]pentan-2-yl]acetamide](/img/structure/B7056879.png)
![6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056885.png)
![2-cyclopropyl-N-[2-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7056887.png)
![N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide](/img/structure/B7056891.png)

![4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7056913.png)
![6-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056917.png)
